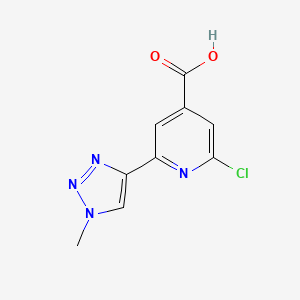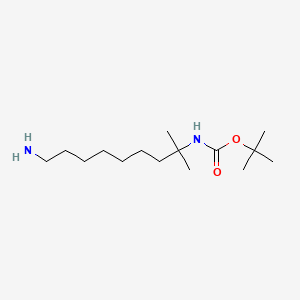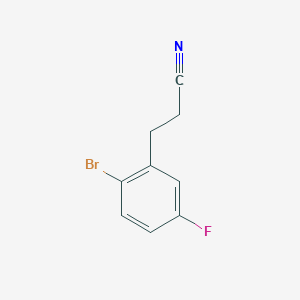
2-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-4-pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a carboxylic acid group, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. . The resulting triazole is then coupled with a pyridine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole and pyridine rings can participate in redox reactions, altering the electronic properties of the compound.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Coupling agents like EDCI or DCC in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative, while coupling with an alcohol would produce an ester.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: It can be used as a probe to study biological processes or as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-6-(1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid: Lacks the methyl group on the triazole ring.
6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid: Lacks the chloro group.
2-chloro-6-(1H-1,2,3-triazol-4-yl)pyridine: Lacks the carboxylic acid group.
Uniqueness
The presence of both the chloro and carboxylic acid groups, along with the methylated triazole ring, makes 2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid unique. These functional groups provide a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C9H7ClN4O2 |
|---|---|
Molekulargewicht |
238.63 g/mol |
IUPAC-Name |
2-chloro-6-(1-methyltriazol-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN4O2/c1-14-4-7(12-13-14)6-2-5(9(15)16)3-8(10)11-6/h2-4H,1H3,(H,15,16) |
InChI-Schlüssel |
YLTCHMWEYZXMMI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=N1)C2=NC(=CC(=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol](/img/structure/B13634271.png)



![N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide](/img/structure/B13634288.png)

![N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide](/img/structure/B13634315.png)






